![molecular formula C9H9NO3 B13606234 Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrole ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-methylated isocyanide with an electron-substituted acetylene, followed by a formal cycloaddition and subsequent protonation . The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
Methyl 4-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: This compound contains a thiophene ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-oxo-2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is unique due to its specific ring structure and the position of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
methyl 6-oxo-4,5-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)8-5-2-3-7(11)6(5)4-10-8/h4,10H,2-3H2,1H3 |
InChIキー |
SGUKWDNGXFGFBB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CCC(=O)C2=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


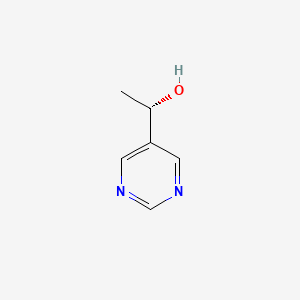

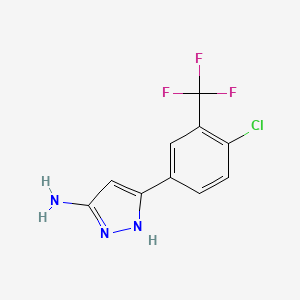

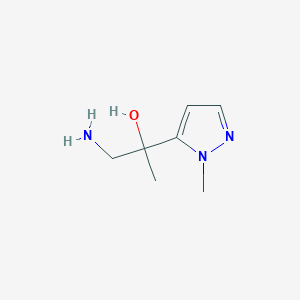
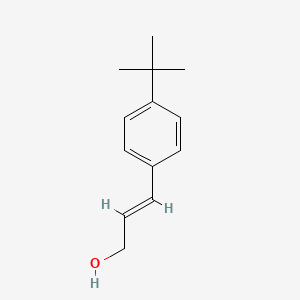

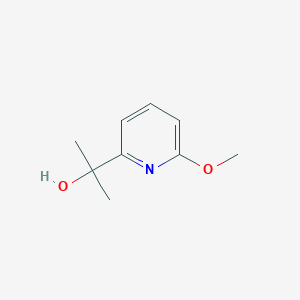

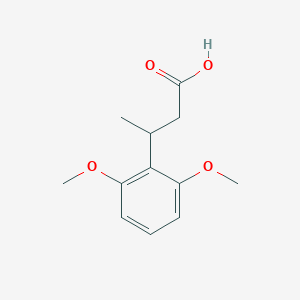
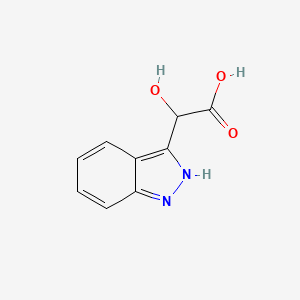
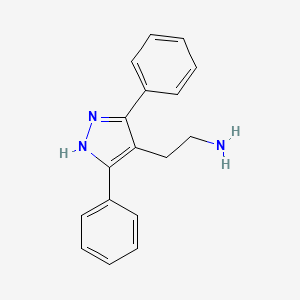
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)

